![molecular formula C9H12N2O6 B13404454 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that plays a crucial role in various biological processes. It is commonly known as uridine, a component of RNA, which is essential for the proper functioning of cells. Uridine is involved in the synthesis of nucleic acids and serves as a precursor for several important biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common approach involves the glycosylation of uracil with a protected ribose derivative, followed by deprotection steps. The reaction typically requires acidic or basic conditions and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of uridine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce uridine, which is then extracted and purified through various chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uridine-5’-monophosphate (UMP) or other derivatives.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Uridine can participate in nucleophilic substitution reactions, leading to the formation of modified nucleosides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Uridine-5’-monophosphate (UMP)
Reduction: Dihydrouridine
Substitution: Modified nucleosides with different functional groups
Aplicaciones Científicas De Investigación
Uridine has a wide range of applications in scientific research:
Chemistry: Uridine is used as a building block for the synthesis of various nucleotides and nucleoside analogs.
Biology: It is essential for RNA synthesis and plays a role in cellular metabolism and signaling.
Medicine: Uridine is investigated for its potential therapeutic effects in neurological disorders, liver diseases, and cancer treatment.
Industry: It is used in the production of pharmaceuticals, dietary supplements, and as a research tool in molecular biology.
Mecanismo De Acción
Uridine exerts its effects by incorporating into RNA during transcription, thereby influencing gene expression and protein synthesis. It also serves as a precursor for the synthesis of other nucleotides, such as cytidine and thymidine. Uridine’s molecular targets include various enzymes involved in nucleotide metabolism, such as uridine kinase and uridine phosphorylase.
Comparación Con Compuestos Similares
Cytidine: Another nucleoside analog involved in RNA synthesis.
Thymidine: A nucleoside analog that is a component of DNA.
Adenosine: A nucleoside involved in energy transfer and signaling.
Uniqueness: Uridine is unique due to its specific role in RNA synthesis and its involvement in various metabolic pathways. Unlike thymidine, which is found in DNA, uridine is exclusively present in RNA. Its ability to be converted into other nucleotides also highlights its versatility in cellular processes.
Propiedades
Fórmula molecular |
C9H12N2O6 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7?,8-/m1/s1 |
Clave InChI |
DRTQHJPVMGBUCF-JDNPWWSISA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
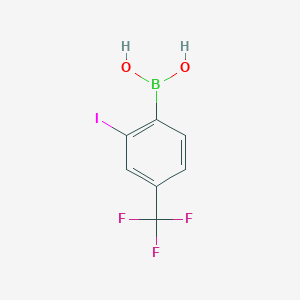
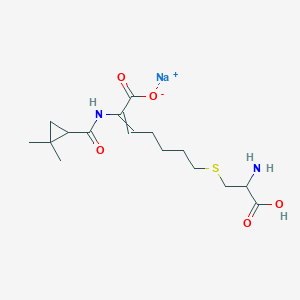

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
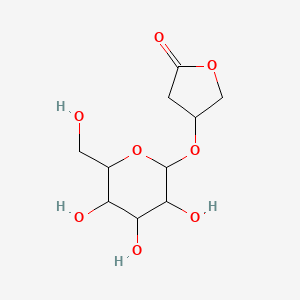
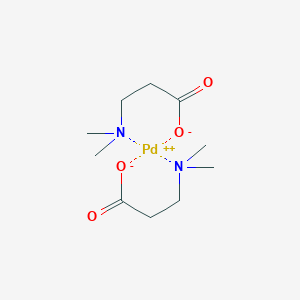
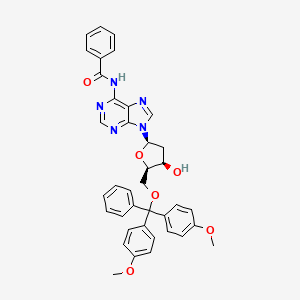

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

